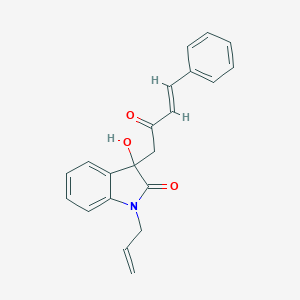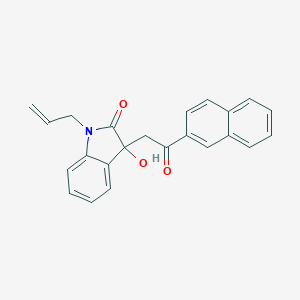
5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This molecule is also known as BRD4 inhibitor, which is a chemical compound that inhibits the activity of the BRD4 protein. The BRD4 protein plays a crucial role in the regulation of gene expression, and its inhibition can lead to several beneficial effects.
Mécanisme D'action
The mechanism of action of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of the BRD4 protein. The BRD4 protein plays a critical role in the regulation of gene expression by binding to acetylated histones. The inhibition of this protein leads to the suppression of gene expression, which can have several beneficial effects, such as the suppression of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one are still under investigation. However, several studies have shown that this compound can lead to the suppression of cancer cell growth and proliferation. In addition, this compound has been shown to sensitize cancer cells to other forms of treatment, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high yield and purity. This compound is relatively easy to synthesize, and its purity can be increased through further purification techniques. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic at high concentrations, and precautions should be taken when handling this compound.
Orientations Futures
There are several future directions for the research of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One of the most promising areas of research is in the development of new cancer treatments. Several studies have shown that the inhibition of the BRD4 protein can lead to the suppression of cancer cell growth and proliferation. Further research in this area could lead to the development of new and more effective cancer treatments. Another future direction for research is in the study of the biochemical and physiological effects of this compound. Further research in this area could lead to a better understanding of the mechanisms of action of this compound and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one with bromine in the presence of a suitable catalyst. The yield of this reaction is generally high, and the purity of the product can be increased through further purification techniques.
Applications De Recherche Scientifique
The BRD4 inhibitor has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of cancer treatment. Several studies have shown that the inhibition of the BRD4 protein can lead to the suppression of cancer cell growth and proliferation. This inhibition can also sensitize cancer cells to other forms of treatment, such as chemotherapy and radiation therapy.
Propriétés
Nom du produit |
5-bromo-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C18H14BrNO3 |
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
5-bromo-3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1H-indol-2-one |
InChI |
InChI=1S/C18H14BrNO3/c19-13-7-9-16-15(10-13)18(23,17(22)20-16)11-14(21)8-6-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,20,22)/b8-6- |
Clé InChI |
UTPAHIYYZUPGHZ-VURMDHGXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)



![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)
![1-Allyl-3-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214661.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214662.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214664.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214668.png)
![1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214669.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214671.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214673.png)